Musashi-1 (MSI1) Binding Affinity: 20-Fold Superiority Over (-)-Gossypol
Gossypolone demonstrates a >20-fold increase in binding affinity for the RNA-binding protein Musashi-1 (MSI1) compared to (-)-gossypol . Using a fluorescence polarization (FP) competition assay, gossypolone exhibited a Ki value of 12 nM for MSI1, whereas (-)-gossypol, the first identified small molecule MSI1 inhibitor, showed significantly lower affinity . This establishes gossypolone as the superior molecular probe for interrogating MSI1-dependent post-transcriptional regulation and downstream Notch/Wnt signaling cascades.
| Evidence Dimension | Musashi-1 (MSI1) binding affinity |
|---|---|
| Target Compound Data | Ki = 12 nM |
| Comparator Or Baseline | (-)-Gossypol: Ki value >20-fold higher (exact numerical Ki for (-)-gossypol not specified in source) |
| Quantified Difference | >20-fold increase in affinity for Gossypolone |
| Conditions | Fluorescence polarization (FP) competition assay, validated by surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and cellular thermal shift assay (CETSA) |
Why This Matters
This differential affinity dictates that gossypolone, not gossypol, should be procured for experiments requiring potent MSI1 inhibition to modulate Notch/Wnt signaling, as gossypol's primary anti-cancer effects are largely attributed to Bcl-2 inhibition.
